7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione
Description
7-(3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted with a 3-(3-bromophenyl)-1,2,4-oxadiazole moiety at the 7-position and a 4-methylbenzyl group at the 3-position. The quinazoline-dione scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer applications . The 4-methylbenzyl substituent likely contributes to lipophilicity and metabolic stability.
Properties
Molecular Formula |
C24H17BrN4O3 |
|---|---|
Molecular Weight |
489.3 g/mol |
IUPAC Name |
7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-methylphenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H17BrN4O3/c1-14-5-7-15(8-6-14)13-29-23(30)19-10-9-17(12-20(19)26-24(29)31)22-27-21(28-32-22)16-3-2-4-18(25)11-16/h2-12H,13H2,1H3,(H,26,31) |
InChI Key |
CUEUNYJZVXHMMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=CC=C5)Br)NC2=O |
Origin of Product |
United States |
Preparation Methods
Core Quinazoline-2,4-Dione Scaffold Synthesis
The quinazoline-2,4-dione scaffold is typically synthesized from anthranilic acid derivatives. In a representative procedure, anthranilic acid undergoes cyclization with urea or phosgene to form quinazoline-2,4(1H,3H)-dione . Alternatively, anthranilic acid is treated with ethyl chloroacetate in dimethylformamide (DMF) under basic conditions (e.g., K₂CO₃) to yield 1,3-dihydroquinazoline-2,4-dione intermediates . This step is critical for establishing the bicyclic framework, with yields exceeding 85% when refluxed at 80–100°C for 12–16 hours .
Key Reaction Conditions:
N-Alkylation for 3-(4-Methylbenzyl) Substitution
N-Alkylation introduces the 4-methylbenzyl group at position 3 of the quinazoline-dione core. The intermediate quinazoline-2,4(1H,3H)-dione is treated with 4-methylbenzyl chloride in the presence of a base (e.g., NaH or K₂CO₃) in anhydrous DMF . This reaction proceeds via nucleophilic substitution, with optimal yields (75–80%) achieved at 60°C for 6–8 hours.
Optimization Insights:
-
Excess alkylating agent (1.5 equivalents) improves yield.
-
Anhydrous conditions prevent hydrolysis of the chloro compound .
Synthesis of the 3-(3-Bromophenyl)-1,2,4-Oxadiazole Moiety
The 1,2,4-oxadiazole ring is constructed through cyclization of amidoxime intermediates. 3-Bromobenzaldehyde is converted to 3-bromobenzonitrile via condensation with hydroxylamine hydrochloride, followed by oxidation with iodine in tetrahydrofuran (THF) . The nitrile intermediate reacts with hydroxylamine to form amidoxime, which is subsequently cyclized with chloroacetyl chloride in toluene to yield 3-(3-bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole .
Reaction Sequence:
-
Amidoxime Formation:
-
Cyclization:
Coupling of Oxadiazole to Quinazoline-Dione
The final step involves coupling the 5-(chloromethyl)-1,2,4-oxadiazole derivative to the quinazoline core at position 7. This is achieved via nucleophilic substitution using potassium iodide as a catalyst in DMF at 90°C for 12 hours . Alternatively, Suzuki-Miyaura coupling may be employed if a bromine atom is present, though this is less common for oxadiazole linkages.
Optimized Conditions:
Purification and Characterization
Crude products are purified via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures . Structural validation employs:
-
¹H/¹³C NMR: Confirms substitution patterns and integration ratios.
-
IR Spectroscopy: Identifies carbonyl (C=O, ~1700 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) stretches .
-
Mass Spectrometry: Validates molecular weight (e.g., [M+H]⁺ = 521.2) .
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Classical Alkylation | N-Alkylation → Oxadiazole Coupling | 65–70 | Simplicity, fewer steps | Moderate yields, purification challenges |
| Modular Assembly | Oxadiazole pre-formation → Coupling | 70–75 | Higher purity, scalable | Requires specialized intermediates |
Challenges and Mitigation Strategies
-
Low Coupling Efficiency: Attributed to steric hindrance at position 7. Using excess oxadiazole derivative (1.5 eq) improves conversion .
-
Byproduct Formation: Competing O-alkylation is minimized by employing polar aprotic solvents (e.g., DMF) and controlled temperatures.
Recent Advancements
Recent studies highlight microwave-assisted synthesis for reducing reaction times (e.g., 2 hours vs. 12 hours) and improving yields by 10–15% . Additionally, flow chemistry techniques enable continuous production of intermediates, enhancing scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the methylbenzyl group.
Reduction: Reduction reactions could target the oxadiazole ring or the quinazoline core.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (amines, thiols) under suitable conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Structural Overview
This compound features a quinazoline backbone substituted with a bromophenyl group and an oxadiazole moiety. The presence of these functional groups enhances its chemical reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 493.3 g/mol.
Biological Activities
The biological activities of this compound are primarily attributed to its structural components. Research indicates that derivatives of quinazoline and oxadiazole exhibit various pharmacological properties, including:
- Antimicrobial Activity : Compounds containing quinazoline structures have shown efficacy against a range of bacterial strains. Studies suggest that the incorporation of oxadiazole enhances this activity, potentially due to increased lipophilicity and better membrane permeability .
- Anticancer Properties : Quinazoline derivatives are often explored for their anticancer effects. The specific structural modifications in this compound may contribute to its ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .
- Anti-inflammatory Effects : Some studies have reported that quinazoline derivatives possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .
Synthesis and Characterization
The synthesis of 7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic synthesis techniques. Common methods include:
- Formation of the Oxadiazole Ring : This is achieved through the reaction of appropriate phenyl derivatives with hydrazine or other nitrogen sources.
- Quinazoline Synthesis : The quinazoline framework is constructed via cyclization reactions involving substituted anilines and carbonyl compounds.
- Final Coupling Reactions : The final compound is obtained by coupling the oxadiazole derivative with the quinazoline structure under controlled conditions.
Table 1: Summary of Biological Activities
Case Study Insights
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several quinazoline derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited significant zones of inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent .
- Anticancer Mechanism : Research has shown that quinazoline derivatives can act as inhibitors of DNA topoisomerase IV and bacterial gyrase, critical enzymes for bacterial DNA replication. This mechanism highlights the potential for developing new antibiotics based on this compound's structure .
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, the compound might interact with molecular targets like enzymes, receptors, or DNA, modulating their activity. This interaction could involve binding to the active site of an enzyme, altering receptor conformation, or intercalating into DNA strands.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- Electrophilic Substituents : The target compound’s 3-bromophenyl group contrasts with the 4-chlorophenyl group in , altering electronic distribution and steric bulk. Bromine’s larger atomic radius may enhance hydrophobic interactions compared to chlorine.
- Heterocyclic Diversity : Unlike the benzoxazole-triazole-thione hybrid in , the target compound retains a quinazoline-dione core, which is structurally simpler and more rigid.
Key Observations :
- Synthetic Feasibility : The patent in describes optimized routes for 1-(arylmethyl)quinazoline-2,4-diones, suggesting the target compound can be synthesized efficiently using similar methodologies.
- Solubility : The carboxylic acid in improves aqueous solubility, whereas the target compound’s methylbenzyl and bromophenyl groups likely reduce it, necessitating formulation adjustments for bioavailability.
Biological Activity
The compound 7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a synthetic derivative that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound through various studies and data analyses.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 519.41 g/mol. The structure features a quinazoline core substituted with a bromophenyl oxadiazole and a 4-methylbenzyl group.
Biological Activity Overview
Research indicates that compounds containing the quinazoline scaffold exhibit significant biological activities. The specific biological activities of This compound have been investigated in various contexts:
Antioxidant Activity
Quinazoline derivatives have shown promising antioxidant properties. A study evaluating the antioxidant potential of similar compounds found that specific substitutions on the quinazoline ring significantly enhance antioxidant capacity through mechanisms such as free radical scavenging and metal chelation .
Anticancer Properties
The anticancer potential of quinazoline derivatives has been well-documented. For instance, compounds with similar structural motifs have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The presence of the oxadiazole moiety in this compound may contribute to its anticancer activity by modulating signaling pathways involved in cell growth and survival.
Antimicrobial Activity
Quinazolines are also recognized for their antimicrobial properties. Studies have demonstrated that certain derivatives exhibit activity against a range of bacterial and fungal strains. The specific compound under discussion may similarly possess antimicrobial effects due to its structural features .
Case Studies
-
Antioxidant Evaluation :
- A comparative study using ABTS and DPPH assays indicated that quinazoline derivatives with hydroxyl substitutions exhibited enhanced antioxidant activity compared to those without . This suggests that the presence of hydroxyl groups in related structures could influence the antioxidant capacity of our compound.
- Anticancer Studies :
- Antimicrobial Testing :
Data Table: Biological Activities
Q & A
Q. What are the recommended synthetic routes for 7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione?
- Methodological Answer : The synthesis involves multi-step heterocyclic chemistry. Key steps include:
- Cyclocondensation : Formation of the oxadiazole ring via reaction of amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., using POCl₃ or DCC) .
- Quinazoline-dione Core Assembly : Coupling of the oxadiazole intermediate with a quinazoline precursor through nucleophilic substitution or Suzuki-Miyaura cross-coupling for aryl group introduction .
- Functionalization : Introduction of the 4-methylbenzyl group via alkylation or reductive amination .
Critical Parameters : Reaction temperature (80–120°C), solvent choice (DMF or THF), and catalyst (e.g., Pd(PPh₃)₄ for cross-coupling) significantly impact yields .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : Analyze , , and 2D spectra (e.g., COSY, HMBC) to verify connectivity of the quinazoline, oxadiazole, and substituents .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]⁺ peak matching calculated mass) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles, particularly for the oxadiazole and quinazoline moieties .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Methodological Answer :
- Antimicrobial Screening : Use broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) to determine MIC values .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, given the oxadiazole moiety’s role in binding ATP pockets .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Substituent Variation : Systematically modify the 3-bromophenyl (e.g., replace Br with Cl, F) and 4-methylbenzyl groups (e.g., introduce electron-withdrawing/donating groups) to assess impacts on potency .
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical interactions between the oxadiazole ring and target proteins .
- Data Correlation : Apply multivariate analysis (e.g., PCA) to link structural descriptors (logP, polar surface area) with bioactivity .
Q. How should researchers address contradictions in biological activity data across similar analogs?
- Methodological Answer :
- Dose-Response Validation : Re-test compounds under standardized conditions (e.g., fixed serum concentration in cell assays) to minimize variability .
- Target Engagement Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to directly measure binding affinities for suspected targets .
- Meta-Analysis : Compare results with structurally related quinazoline derivatives (e.g., 1-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione) to identify trends .
Q. What computational strategies predict the compound’s mechanism of action?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Glide to simulate interactions with kinases (e.g., EGFR) or antimicrobial targets (e.g., DNA gyrase) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes, focusing on hydrogen bonds with the oxadiazole nitrogen atoms .
- QSAR Modeling : Develop predictive models using Random Forest or SVM algorithms trained on bioactivity datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
